molecular formula C22H21BrN4O2S B2484231 N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 422287-96-5

N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B2484231
CAS No.: 422287-96-5
M. Wt: 485.4
InChI Key: YGDDPHIIONBHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic small molecule characterized by a hybrid structure combining an indole-ethylamine moiety and a brominated thioxoquinazolinone core. The indole group, a privileged scaffold in medicinal chemistry, is linked via a butanamide chain to a quinazolinone derivative substituted with a bromine atom at position 6 and a thioxo group at position 2.

Properties

CAS No.

422287-96-5

Molecular Formula

C22H21BrN4O2S

Molecular Weight

485.4

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

InChI

InChI=1S/C22H21BrN4O2S/c23-15-7-8-19-17(12-15)21(29)27(22(30)26-19)11-3-6-20(28)24-10-9-14-13-25-18-5-2-1-4-16(14)18/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30)

InChI Key

YGDDPHIIONBHAZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.

Chemical Structure

The compound can be described structurally as follows:

  • Indole moiety : Contributes to various biological activities.
  • Quinazoline derivative : Known for its pharmacological properties.
  • Bromo and thioxo groups : Potentially enhance biological interactions.

1. Antimicrobial Activity

Research indicates that compounds containing indole and quinazoline structures often exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, derivatives similar to this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound MIC (μM) Target Bacteria
5b0.56–4.17Bacillus cereus
5g0.56–4.17Staphylococcus aureus
4h1.99Mycobacterium flavus

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The indole structure is frequently associated with anticancer effects. Studies have demonstrated that compounds with similar frameworks can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

In vitro tests have shown that derivatives of quinazoline can exhibit cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 31.9 μM against HepG2 liver cancer cells . The specific activity of this compound remains to be fully characterized but is expected to follow similar trends due to its structural components.

3. Enzyme Inhibition

Compounds derived from quinazoline have been reported as effective inhibitors of various enzymes involved in disease pathways. For example, the inhibition of cyclooxygenase (COX) enzymes is critical in managing inflammation and pain. Preliminary studies suggest that the target compound may exhibit moderate inhibitory activity against COX-II with an IC50 range around 0.52–22.25 μM .

Study on Antimicrobial Efficacy

A recent study synthesized several indole-based compounds and evaluated their antimicrobial activity against a panel of bacteria. The results indicated that compounds similar to this compound were particularly effective against resistant strains like MRSA . This highlights the potential for developing new antibiotics based on this chemical scaffold.

Investigation into Anticancer Properties

Another study focused on the anticancer potential of quinazoline derivatives revealed that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cell lines . These findings suggest that further modifications on the indole and quinazoline frameworks could lead to more potent anticancer agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide exhibit significant anticancer properties. The indole moiety is often associated with anticancer activity due to its ability to interact with various biological targets, including enzymes involved in cell proliferation and apoptosis pathways. Studies have shown that derivatives of indole can inhibit tumor growth in various cancer cell lines, suggesting that this compound may have similar effects .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with quinazoline and thioxo groups have been reported to exhibit antibacterial and antifungal properties. Preliminary studies indicate that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans, positioning this compound as a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the indole and quinazoline rings contributes significantly to its biological activity. Modifications to these rings can enhance potency and selectivity against specific targets. For instance, substituting different groups on the quinazoline ring has been shown to affect its binding affinity to various enzymes .

In Silico Studies

Computational studies have been employed to predict the biological activity of this compound. Molecular docking simulations suggest that the compound may act as a potent inhibitor of specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase pathways . These findings highlight the importance of computational approaches in drug discovery.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

StudyCompoundBiological ActivityFindings
Indole derivativeAnticancerSignificant inhibition of tumor cell proliferation
Quinazoline derivativeAntimicrobialEffective against Staphylococcus aureus
Thioxo-containing compoundAnti-inflammatoryInhibition of COX enzymes in vitro

Comparison with Similar Compounds

Benzo[1,2,3]triazinone Derivatives

Compounds such as N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) feature a benzo[1,2,3]triazinone core instead of the quinazolinone system. The triazinone lacks the thioxo and bromine substituents, resulting in reduced molecular weight (MW: ~314 g/mol for 14a vs. ~462 g/mol for the target compound) and distinct electronic profiles.

Table 1: Comparison of Heterocyclic Core Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Quinazolinone 6-Br, 2-S ~462 Thioxo, Bromine, Indole
14a Benzo[1,2,3]triazinone None ~314 Carbonyl, Indole
CAS 920423-09-2 Quinazolinone 2-OH, 4-O 362.38 Hydroxy, Carbonyl, Indole

Hydroxyquinazolinone Analog

The compound 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS 920423-09-2) shares the quinazolinone core but replaces the thioxo and bromine groups with a hydroxy substituent. This modification decreases lipophilicity (predicted logP: ~2.5 vs. ~3.8 for the target compound) and increases solubility, as evidenced by its higher predicted acid dissociation constant (pKa ~12.88) compared to the thioxo-containing target compound .

Side-Chain and Substituent Variations

N-(2-(1H-Indol-3-yl)ethyl)benzamide Derivatives

Compounds like N-(2-(1H-indol-3-yl)ethyl)-4-chlorobenzamide (17) and N-(2-(1H-indol-3-yl)ethyl)-2-naphthamide (19) lack the quinazolinone-butanamide chain but retain the indole-ethylamide motif. These simpler structures exhibit lower molecular weights (e.g., 17: MW 328.8 g/mol) and higher melting points (17: 150.6–152.0°C; 19: 193.2–195.0°C), suggesting stronger crystalline packing due to planar aromatic substituents. In contrast, the target compound’s flexible butanamide linker and bulky bromine atom likely reduce melting point and crystallinity .

Table 2: Substituent Effects on Physical Properties

Compound Aromatic Substituent Melting Point (°C) Molecular Weight (g/mol)
Target Compound 6-Br-quinazolinone Not reported ~462
17 4-Cl-benzamide 150.6–152.0 328.8
19 2-naphthamide 193.2–195.0 342.4

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • Re-validate models : Ensure force fields and scoring functions are calibrated for quinazolinone-indole systems .
  • Probe off-target effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
  • Crystallography : Co-crystallize the compound with target proteins to resolve binding pose mismatches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.